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Abstract
This technical guide provides an in-depth overview of the synthesis of isoquinoline-1-
carboxylic acid, a valuable scaffold in medicinal chemistry, utilizing the Reissert reaction. The

document details the two-step synthesis, which involves the formation of an intermediate

Reissert compound, 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, followed by its hydrolysis

to the target carboxylic acid. This guide includes detailed experimental protocols, a summary of

quantitative data, and visualizations of the reaction pathways and experimental workflow to

support researchers in the practical application of this synthetic route.

Introduction
The isoquinoline core is a prominent structural motif in a vast array of natural products and

pharmacologically active molecules. Isoquinoline-1-carboxylic acid, in particular, serves as a

key intermediate in the synthesis of various therapeutic agents. The Reissert reaction provides

a reliable and well-established method for the introduction of a carboxyl group at the C-1

position of the isoquinoline ring system.[1] This reaction proceeds through the formation of a

stable intermediate, known as a Reissert compound, which is subsequently hydrolyzed to yield

the desired carboxylic acid. This guide offers a comprehensive resource for the practical

synthesis of isoquinoline-1-carboxylic acid via this classical and efficient transformation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b182569?utm_src=pdf-interest
https://www.benchchem.com/product/b182569?utm_src=pdf-body
https://www.benchchem.com/product/b182569?utm_src=pdf-body
https://www.benchchem.com/product/b182569?utm_src=pdf-body
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-015-01146
https://www.benchchem.com/product/b182569?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Overview and Mechanism
The synthesis of isoquinoline-1-carboxylic acid via the Reissert reaction is a two-stage

process:

Formation of the Reissert Compound: Isoquinoline is treated with an acyl chloride (typically

benzoyl chloride) and a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) to

form an N-acyl-1-cyano-1,2-dihydroisoquinoline, the Reissert compound.

Hydrolysis: The Reissert compound is then subjected to acidic or basic hydrolysis to convert

the nitrile and amide functionalities into a carboxylic acid.

Reaction Pathway
The overall synthetic pathway can be visualized as follows:

Isoquinoline 2-Benzoyl-1,2-dihydroisoquinoline-
1-carbonitrile

Benzoyl Chloride,
KCN or TMSCN Isoquinoline-1-carboxylic acidHydrolysis (Acid or Base)

Click to download full resolution via product page

Caption: Overall workflow for the synthesis of isoquinoline-1-carboxylic acid.

Mechanism of Reissert Compound Formation
The formation of the Reissert compound is initiated by the acylation of the isoquinoline

nitrogen, which activates the C-1 position for nucleophilic attack by the cyanide ion.
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Step 1: Acylation of Isoquinoline

Step 2: Nucleophilic Attack by Cyanide

Isoquinoline

N-Benzoylisoquinolinium
ion

+ Benzoyl Chloride

2-Benzoyl-1,2-dihydroisoquinoline-
1-carbonitrile

+ CN⁻

Click to download full resolution via product page

Caption: Mechanism of Reissert compound formation.

Mechanism of Hydrolysis
The hydrolysis of the Reissert compound can be catalyzed by either acid or base. The following

diagram illustrates the base-catalyzed pathway, which involves the hydrolysis of both the nitrile

and the N-benzoyl group.
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Base-Catalyzed Hydrolysis

Reissert Compound

Intermediate Amide

OH⁻, H₂O
(Nitrile Hydrolysis)

Isoquinoline-1-carboxylate

OH⁻, H₂O
(Amide Hydrolysis)

Isoquinoline-1-carboxylic acid

H₃O⁺

(Acidification)

Click to download full resolution via product page

Caption: Mechanism of base-catalyzed hydrolysis of the Reissert compound.

Quantitative Data
The yields of the Reissert reaction for the synthesis of isoquinoline-1-carboxylic acid can

vary depending on the specific conditions and reagents employed. The following tables

summarize reported yields for the two key steps of the synthesis.

Table 1: Formation of 2-Benzoyl-1,2-
dihydroisoquinoline-1-carbonitrile
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Acyl
Chloride

Cyanide
Source

Solvent
System

Catalyst Yield (%) Reference

Benzoyl

chloride
KCN

Dichlorometh

ane/Water
None 58

Organic

Syntheses

Benzoyl

chloride
TMSCN

Dichlorometh

ane
AlCl₃ 79

S.

Ruchirawat et

al.

3,4-

Dimethoxybe

nzoyl chloride

TMSCN
Dichlorometh

ane
AlCl₃ 79.0

S.

Ruchirawat et

al.

Acetyl

chloride
TMSCN

Dichlorometh

ane
AlCl₃ 84.1

S.

Ruchirawat et

al.

Ethyl

chloroformate
TMSCN

Dichlorometh

ane
AlCl₃ 88.3

S.

Ruchirawat et

al.

Table 2: Hydrolysis to Isoquinoline-1-carboxylic Acid
Substrate

Hydrolysis
Conditions

Yield (%) Reference

2-Benzoyl-1-methyl-

1,2-

dihydroisoquinoline-1-

carbonitrile

KOH, H₂O, EtOH,

reflux

80 (of 1-

methylisoquinoline)

Science of

Synthesis[1]

2-Benzoyl-1-benzyl-

1,2-

dihydroisoquinoline-1-

carbonitrile

NaOH, H₂O, EtOH,

reflux

84 (of 1-

benzylisoquinoline)

Science of

Synthesis[1]

Note: Specific yield data for the direct hydrolysis of 2-benzoyl-1,2-dihydroisoquinoline-1-

carbonitrile to isoquinoline-1-carboxylic acid is not readily available in the cited literature.

The provided yields are for the hydrolysis of C-1 alkylated Reissert compounds to the
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corresponding 1-alkylisoquinolines, which serves as a close approximation for the efficiency of

the hydrolysis of the N-benzoyl and cyano groups.

Experimental Protocols
Caution: The following procedures involve the use of highly toxic cyanide salts. All

manipulations should be performed in a well-ventilated fume hood, and appropriate personal

protective equipment (gloves, safety glasses) must be worn. Cyanide waste must be quenched

and disposed of according to institutional safety protocols.

Protocol 1: Synthesis of 2-Benzoyl-1,2-
dihydroisoquinoline-1-carbonitrile (Two-Phase Method)
This protocol is adapted from Organic Syntheses.

Materials:

Isoquinoline

Benzoyl chloride

Potassium cyanide (KCN)

Dichloromethane (CH₂Cl₂)

Water (H₂O)

2 N Hydrochloric acid (HCl)

2 N Sodium hydroxide (NaOH)

Anhydrous potassium carbonate (K₂CO₃)

Ethyl acetate

Procedure:
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In a round-bottomed flask equipped with a mechanical stirrer, add isoquinoline (1.0 eq)

dissolved in dichloromethane.

In a separate beaker, dissolve potassium cyanide (3.0 eq) in water.

Combine the two solutions in the reaction flask and stir vigorously to create an emulsion.

Slowly add benzoyl chloride (1.8 eq) to the stirring mixture over 1 hour. An exothermic

reaction will occur, and the dichloromethane may reflux.

Continue stirring for an additional 3 hours at room temperature.

Filter the reaction mixture to remove any insoluble material.

Transfer the filtrate to a separatory funnel and separate the organic layer.

Wash the organic layer successively with water, 2 N HCl, water, 2 N NaOH, and finally with

water.

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under

reduced pressure to obtain the crude product.

Recrystallize the crude solid from boiling ethyl acetate to yield pure 2-benzoyl-1,2-

dihydroisoquinoline-1-carbonitrile.

Protocol 2: Synthesis of 2-Benzoyl-1,2-
dihydroisoquinoline-1-carbonitrile (Anhydrous Method)
This protocol is adapted from the work of S. Ruchirawat et al.

Materials:

Isoquinoline

Benzoyl chloride

Trimethylsilyl cyanide (TMSCN)
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Aluminum chloride (AlCl₃)

Dichloromethane (CH₂Cl₂)

Silica gel

Procedure:

To a solution of isoquinoline (1.0 eq) and benzoyl chloride (1.1 eq) in dry dichloromethane

under an inert atmosphere, add a catalytic amount of aluminum chloride.

Add trimethylsilyl cyanide (1.2 eq) to the mixture.

Stir the reaction at room temperature for approximately 4 hours.

Upon completion of the reaction (monitored by TLC), pass the mixture through a short

column of silica gel to remove the aluminum salts.

Concentrate the eluate under reduced pressure to afford the Reissert compound.

Protocol 3: Hydrolysis of 2-Benzoyl-1,2-
dihydroisoquinoline-1-carbonitrile to Isoquinoline-1-
carboxylic Acid
This protocol is adapted from the hydrolysis of an alkylated Reissert compound described in

Science of Synthesis.[1]

Materials:

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

Ethanol (EtOH)

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Water (H₂O)

Concentrated Hydrochloric acid (HCl)
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Diethyl ether (Et₂O) or other suitable organic solvent

Procedure:

Dissolve the Reissert compound (1.0 eq) in ethanol.

Prepare a solution of sodium hydroxide or potassium hydroxide (e.g., 2.5 eq) in water and

add it to the ethanolic solution of the Reissert compound.

Reflux the mixture for 2-3 hours.

After cooling to room temperature, remove the ethanol by distillation under reduced

pressure.

Dilute the aqueous residue with water and wash with an organic solvent (e.g., diethyl ether)

to remove non-acidic byproducts.

Carefully acidify the aqueous layer with concentrated hydrochloric acid to precipitate the

isoquinoline-1-carboxylic acid.

Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the final

product.

The product can be further purified by recrystallization if necessary.

Conclusion
The Reissert reaction remains a highly effective and versatile method for the synthesis of

isoquinoline-1-carboxylic acid. This guide has provided a detailed overview of the reaction,

including mechanistic insights, quantitative yield data, and comprehensive experimental

protocols. By offering both the classical two-phase and a modern anhydrous method for the

formation of the key Reissert intermediate, researchers are equipped with options to suit their

specific needs and available reagents. The provided hydrolysis protocol, adapted from a

reliable source, offers a clear pathway to the final product. The structured data and visual

diagrams are intended to facilitate a deeper understanding and successful implementation of

this important synthetic transformation in the fields of chemical research and drug

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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